1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a synthetic organic compound that finds significant applications in various fields such as medicinal chemistry, pharmacology, and material science. The compound features a pyrazole core substituted with fluoroethyl, iodine, and trifluoropropoxy groups, which impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Core: : Starting from precursors such as hydrazine derivatives and 1,3-diketones under acidic or basic conditions.
Substitution Reactions: : Introducing the fluoroethyl group via nucleophilic substitution, and the iodine via halogenation.
Oxyalkylation: : Employing suitable alkyl halides in the presence of a base to add the trifluoropropoxy group.
Industrial Production Methods
Scaling up these reactions for industrial production involves optimizing reaction parameters such as temperature, pressure, and solvent choice, ensuring high yield and purity. Batch or continuous flow reactors are commonly used to maximize efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can undergo several types of chemical reactions:
Oxidation: : Using oxidizing agents such as hydrogen peroxide or metal oxides.
Reduction: : Utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Participating in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Conditions involve mild to moderate temperatures and the use of catalysts.
Reduction: : Typically carried out under anhydrous conditions with appropriate solvents like THF.
Substitution: : Reaction conditions depend on the leaving group and nucleophile involved, often requiring catalysts or bases.
Major Products Formed
Depending on the reaction type, this compound can form various derivatives such as fluoroalkylated pyrazoles, iodinated compounds, and dehalogenated products.
Scientific Research Applications
Chemistry
The compound is used as a building block in synthetic organic chemistry, aiding the development of more complex molecules.
Biology
1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole's bioactivity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Industrially, it serves as a precursor for advanced materials, including high-performance polymers and specialty coatings.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, and nucleic acids. Its mechanism of action involves:
Binding to Active Sites: : Blocking or modulating enzyme activity.
Receptor Interaction: : Altering signal transduction pathways.
Pathway Involvement: : Affecting metabolic or signaling pathways crucial for biological processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropyl)]-1H-pyrazole
1-(2-fluoroethyl)-4-bromo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
Uniqueness
Compared to other similar compounds, 1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole stands out due to its unique combination of substituents, which impart distinct electronic, steric, and hydrophobic properties. These characteristics influence its reactivity, bioactivity, and suitability for specific applications.
Conclusion
This compound is a compound of considerable interest in various scientific fields Its unique structure and properties make it valuable for research and industrial applications, driving innovation and discovery in chemistry, biology, medicine, and beyond
Properties
IUPAC Name |
1-(2-fluoroethyl)-4-iodo-3-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F4IN2O/c10-2-3-16-5-7(14)8(15-16)6-17-4-1-9(11,12)13/h5H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXIOKVRJUTGFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)COCCC(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F4IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.